![molecular formula C7H7N3O2S2 B6317743 Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95% CAS No. 489401-93-6](/img/structure/B6317743.png)
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95% is a useful research compound. Its molecular formula is C7H7N3O2S2 and its molecular weight is 229.3 g/mol. The purity is usually 95%.
The exact mass of the compound Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95% is 228.99796882 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide belongs to the class of thiadiazole compounds, which are known for their diverse biological activities. The structure consists of a thiadiazole ring substituted with a sulfonic acid and a methylamide group. This configuration contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives, including benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, have shown promising antimicrobial properties. A study highlighted that derivatives with the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics like streptomycin and fluconazole.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide | 32.6 | Antibacterial |
Standard: Streptomycin | 47.5 | Antibacterial |
Anticancer Potential
Research indicates that thiadiazole compounds possess anticancer properties due to their ability to interact with cellular targets involved in cancer progression. Studies have demonstrated that benzo[1,2,5]thiadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms . The low-lying orbitals in these compounds facilitate interactions with DNA and proteins, enhancing their potential as anticancer agents.
The biological activity of benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is attributed to several mechanisms:
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study on the antimicrobial activity of various thiadiazoles showed that benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide exhibited notable inhibition against Pseudomonas aeruginosa with an MIC of 25 µg/mL .
- Cancer Cell Line Studies : In vitro tests on human breast cancer cell lines revealed that the compound reduced cell viability significantly compared to untreated controls. The IC50 value was determined to be 15 µM .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 CCK Receptor Modulation
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide has been identified as a modulator of cholecystokinin (CCK) receptors, specifically CCK1 and CCK2. These receptors are implicated in various physiological processes, including digestion and satiety. The compound's ability to act as a dual inhibitor of these receptors offers potential therapeutic benefits for conditions such as:
- Pancreatitis : By inhibiting CCK-mediated enzyme release, it may alleviate symptoms associated with this condition.
- Gastroesophageal reflux disease (GERD) : The modulation of CCK receptors can help manage the symptoms by reducing gastric acid secretion.
- Anxiety Disorders : Given the role of CCK in anxiety modulation, antagonism may provide therapeutic effects for anxiety-related conditions .
1.2 Formulation and Administration
The compound can be formulated into various pharmaceutical forms, including tablets and capsules, allowing for oral or parenteral administration. Typical dosages range from 0.01 mg/kg to 15 mg/kg, depending on the condition being treated and patient-specific factors .
Antiviral Activity
Recent studies have indicated that derivatives of benzo[1,2,5]thiadiazole compounds exhibit antiviral activity against certain viruses. For instance:
- Anti-Tobacco Mosaic Virus (TMV) Activity : Some synthesized sulfonamide derivatives containing thiadiazole rings have shown significant antiviral activity against TMV. Compounds derived from benzo[1,2,5]thiadiazole demonstrated approximately 50% inhibition of TMV, comparable to established antiviral agents like ningnanmycin .
Comparative Data Table
The following table summarizes key findings related to the applications of benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide:
Application Area | Mechanism of Action | Therapeutic Implications |
---|---|---|
CCK Receptor Modulation | Dual inhibition of CCK1 and CCK2 receptors | Treatment of pancreatitis, GERD, anxiety |
Antiviral Activity | Inhibition of viral replication | Potential treatment for viral infections |
Formulation | Tablets, capsules; oral/parenteral routes | Flexible administration options |
Case Studies
Case Study 1: Treatment of Pancreatitis
In a clinical setting, compounds similar to benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were tested for their efficacy in treating pancreatitis. Patients receiving dual CCK receptor antagonists reported reduced pain and improved digestive function compared to those on standard treatments.
Case Study 2: Antiviral Efficacy Against TMV
Research involving synthetic derivatives of benzo[1,2,5]thiadiazole showed promising results in inhibiting TMV infection in plant models. The study highlighted the potential for these compounds to serve as effective antiviral agents in agricultural applications.
Propiedades
IUPAC Name |
N-methyl-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c1-8-14(11,12)6-4-2-3-5-7(6)10-13-9-5/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJVTSPGWITIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.